2-Chloro-4-methylquinazolin-6-ol
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Overview
Description
2-Chloro-4-methylquinazolin-6-ol is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methylquinazolin-6-ol typically involves the reaction of 2-amino-4-chlorobenzonitrile with acetic anhydride in the presence of a base. The reaction proceeds through cyclization to form the quinazoline ring. The reaction conditions often require refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methylquinazolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities .
Scientific Research Applications
2-Chloro-4-methylquinazolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylquinazolin-6-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways .
Comparison with Similar Compounds
- 6-Chloro-2-methylquinolin-4-ol
- 2-Chloro-6-methylquinazolin-4-ol
- 4-Chloro-2-methylquinazolin-6-ol
Comparison: Compared to these similar compounds, 2-Chloro-4-methylquinazolin-6-ol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C9H7ClN2O |
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Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-methylquinazolin-6-ol |
InChI |
InChI=1S/C9H7ClN2O/c1-5-7-4-6(13)2-3-8(7)12-9(10)11-5/h2-4,13H,1H3 |
InChI Key |
GGWFHJGATVEKII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)Cl)O |
Origin of Product |
United States |
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